![molecular formula C7H19NO2SSi B3013445 N-[tert-butyl(dimethyl)silyl]methanesulfonamide CAS No. 1648813-57-3](/img/structure/B3013445.png)

N-[tert-butyl(dimethyl)silyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

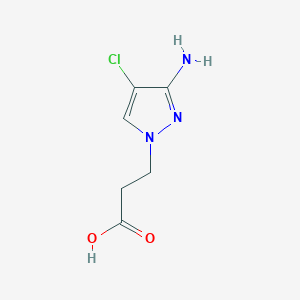

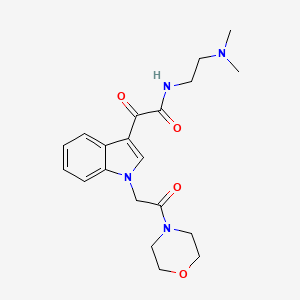

“N-[tert-butyl(dimethyl)silyl]methanesulfonamide” is a highly reactive silylating reagent . It is commonly used for silylation of carboxylic acids, alcohols, amines, and thiols . It is also used as a protection and deprotection reagent .

Synthesis Analysis

The synthesis of “N-[tert-butyl(dimethyl)silyl]methanesulfonamide” involves the reaction of tert-butyl amines with benzoic acid or its derivatives . The reaction is facilitated by using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .Molecular Structure Analysis

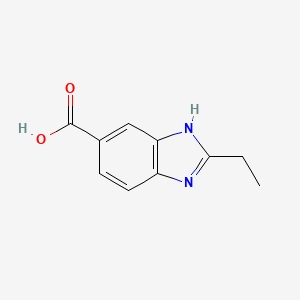

The molecular structure of “N-[tert-butyl(dimethyl)silyl]methanesulfonamide” consists of a central silicon atom covalently bound to one tert-butyl and two methyl groups . The molecular formula is CF3CON(CH3)Si(CH3)2C(CH3)3 .Chemical Reactions Analysis

“N-[tert-butyl(dimethyl)silyl]methanesulfonamide” is a derivatizing agent used in gas chromatography/mass spectrometry applications . It is an efficient silylating agent for different alcohols, thiols, phenols, carboxylic acids, amines, and amides .Physical And Chemical Properties Analysis

“N-[tert-butyl(dimethyl)silyl]methanesulfonamide” is a liquid with a refractive index of n20/D 1.402 (lit.) . It has a boiling point of 172-175 °C (lit.) and a density of 1.036 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Silylation of Hydroxyl Groups

N-[tert-butyl(dimethyl)silyl]methanesulfonamide: is commonly used as a silylating agent to protect hydroxyl groups during synthesis. This process, known as silylation, involves the substitution of a hydroxyl group with a silyl group, which can be removed later under mild conditions . This is particularly useful in multi-step organic syntheses where selective deprotection is required.

Synthesis of α-Chiral Ether Derivatives

The compound is utilized in the preparation of α-chiral ether derivatives through catalytic asymmetric allylic substitution. This application is significant in the field of chiral synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Initiator for Polymerization

It serves as an initiator for the polymerization of certain aldehydes, such as 1,2-benzenedicarboxaldehyde. This application is important in the creation of polymers with specific structural properties for materials science .

Synthesis of Enol Silyl Ethers

The compound is involved in the synthesis of enol silyl ethers, which are valuable intermediates in organic synthesis. Enol silyl ethers are used in various chemical reactions, including the synthesis of ketones and aldehydes .

Protection of Hydroxyl Compounds

It is used in the protection of hydroxyl compounds, which is a critical step in the modification of molecules that contain alcohol groups. This protection allows for selective reactions to occur on other parts of the molecule without affecting the alcohol group .

Mild Removal of Protecting Groups

N-[tert-butyl(dimethyl)silyl]methanesulfonamide: can be used for the mild removal of tert-butyl(dimethyl)silyl (TBS) protecting groups. This is particularly useful when a selective deprotection is needed, such as in the presence of sensitive functional groups .

Mecanismo De Acción

Target of Action

N-[tert-butyl(dimethyl)silyl]methanesulfonamide, also known as MFCD33021401, is a type of silyl ether . Silyl ethers are functional groups with silicon covalently bonded to an alkoxy group . They are inert to many reagents that react with alcohols, so they serve as protecting groups in organic synthesis .

Mode of Action

The mode of action of MFCD33021401 involves the formation of silyl ethers . This process could proceed in several ways, but the most likely mechanism involves the use of a very reactive silylating agent . The reaction is catalyzed by dimethylformamide (DMF) .

Biochemical Pathways

The biochemical pathways affected by MFCD33021401 are those involving alcohols, amines, amides, and various carboxylic acids . These compounds can be protected by the silyl ether group during organic synthesis, preventing them from reacting with other reagents .

Pharmacokinetics

It’s known that silyl ethers like mfcd33021401 are generally stable and resistant to solvolysis . This stability suggests that MFCD33021401 could have a long half-life in the body, although more research is needed to confirm this.

Result of Action

The primary result of MFCD33021401’s action is the protection of sensitive functional groups during organic synthesis . By forming silyl ethers, MFCD33021401 can prevent these groups from reacting with other reagents, allowing for more controlled and selective chemical reactions .

Action Environment

The action of MFCD33021401 can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as DMF, can enhance the formation of silyl ethers . Additionally, the stability of MFCD33021401 and its resulting silyl ethers can be affected by factors such as temperature and pH .

Propiedades

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO2SSi/c1-7(2,3)12(5,6)8-11(4,9)10/h8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAMUEUMENCKFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[tert-butyl(dimethyl)silyl]methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)